molecular formula C12H20O3 B1400239 1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one CAS No. 1263366-17-1

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one

Cat. No.: B1400239
CAS No.: 1263366-17-1
M. Wt: 212.28 g/mol
InChI Key: GMJATKLDACSMFP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one is a chemical compound characterized by a cyclohexyl group attached to a propanone backbone, which is further substituted with a dioxolane ring

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one typically involves the reaction of cyclohexyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the dioxolane ring, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, modulating their activity. The dioxolane ring plays a crucial role in enhancing the compound’s stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one can be compared with similar compounds such as:

    1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-1-(toluene-4-sulfonyl)-propan-1-ol: This compound has a similar dioxolane ring but differs in its substitution pattern, leading to distinct chemical and biological properties.

    Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone: Another related compound with a phenyl group instead of a propanone backbone, exhibiting different reactivity and applications.

Properties

IUPAC Name

1-cyclohexyl-3-(1,3-dioxolan-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11(9-12-14-6-7-15-12)8-10-4-2-1-3-5-10/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJATKLDACSMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240474
Record name 2-Propanone, 1-cyclohexyl-3-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-17-1
Record name 2-Propanone, 1-cyclohexyl-3-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-cyclohexyl-3-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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